2-Chloro-4-(3,5-dicarboxyphenyl)benzoic acid
Description
2-Chloro-4-(3,5-dicarboxyphenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro substituent and two carboxyl groups attached to a biphenyl structure
Properties
IUPAC Name |
5-(4-carboxy-3-chlorophenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO6/c16-12-6-7(1-2-11(12)15(21)22)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDZLNHGCQMWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691893 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-52-8 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3,5-dicarboxyphenyl)benzoic acid typically involves the chlorination of a biphenyl precursor followed by carboxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group. Subsequent carboxylation can be achieved through the reaction with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxyl groups, leading to the formation of corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction of the carboxyl groups can yield alcohols or aldehydes, depending on the reagents and conditions used.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include organometallic compounds or strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Grignard reagents or sodium hydride in aprotic solvents.
Major Products:
Oxidation: Anhydrides or carboxylate salts.
Reduction: Alcohols or aldehydes.
Substitution: Biphenyl derivatives with various functional groups.
Scientific Research Applications
2-Chloro-4-(3,5-dicarboxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory or anticancer agents.
Industry: It is utilized in the production of polymers and resins, where its carboxyl groups can form strong bonds with other monomers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,5-dicarboxyphenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxyl groups can form hydrogen bonds with active sites, while the chloro substituent may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 2-Chloro-5-(3,5-dicarboxyphenyl)benzoic acid
- 3,5-Dichloro-4-(3,5-dicarboxyphenyl)benzoic acid
- 4-Chloro-3,5-dicarboxyphenylbenzoic acid
Comparison: 2-Chloro-4-(3,5-dicarboxyphenyl)benzoic acid is unique due to the specific positioning of the chloro and carboxyl groups, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it a distinct compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
